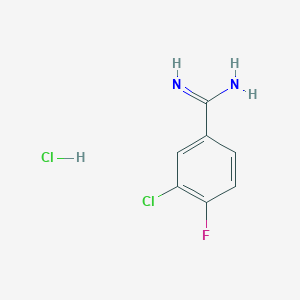

3-Chloro-4-fluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULILWMICXIRTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369628 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477844-52-3 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-chloro-4-fluoro-benzamidine hydrochloride, a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides detailed, field-proven synthetic protocols, and explores its critical role in the development of targeted therapeutics, particularly serine protease inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic application of this versatile chemical intermediate.

Introduction: The Strategic Importance of the Halogenated Benzamidine Scaffold

This compound has emerged as a valuable intermediate in pharmaceutical research and development.[1] Its utility stems from the unique combination of a benzamidine core, which is a well-established pharmacophore for interacting with serine proteases, and the strategic placement of chloro and fluoro substituents on the phenyl ring.[1] These halogens modulate the compound's physicochemical properties, including its electronic character and lipophilicity, thereby influencing its reactivity and the biological activity of the resulting drug candidates.[2] The hydrochloride salt form enhances its solubility and stability, making it more amenable to laboratory handling and various reaction conditions.[1] This guide will provide a deep dive into the core attributes of this compound, empowering researchers to leverage its full potential in their drug discovery programs.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. While comprehensive experimental data for this compound is not fully consolidated in publicly available literature, the following tables summarize its known attributes and expected properties based on closely related structures.

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 477844-52-3 | |

| Molecular Formula | C₇H₇Cl₂FN₂ | |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, dry environment | [1] |

Table 2: Physicochemical Data (Experimental and Predicted)

| Property | Value/Description | Rationale/Comments |

| Melting Point | Data not publicly available. | Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of organic bases. |

| Solubility | The hydrochloride form improves solubility in aqueous and polar protic solvents.[1] Soluble in organic solvents like DMSO and DMF. | The salt form increases polarity. For unsubstituted benzamidine HCl, solubility is ~3 mg/mL in PBS and ~25 mg/mL in DMSO.[4] Similar behavior is expected. |

| pKa | Data not publicly available. | The benzamidine group is basic. The pKa of benzamidine is approximately 11.6. The electron-withdrawing chloro and fluoro substituents are expected to slightly decrease the basicity of the amidine group. |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is reliably achieved via a two-step process, starting from the commercially available 3,4-dichloronitrobenzene. The workflow involves the synthesis of the key intermediate, 3-chloro-4-fluorobenzonitrile, followed by its conversion to the target benzamidine hydrochloride via the Pinner reaction. This protocol is designed as a self-validating system, incorporating in-process controls and characterization steps to ensure the identity and purity of the final product.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for 3-Chloro-4-fluoro-benzamidine HCl.

Step 1: Synthesis of 3-Chloro-4-fluorobenzonitrile (Intermediate)

Rationale: The initial steps focus on creating the benzonitrile intermediate. The conversion of 3,4-dichloronitrobenzene to 3-chloro-4-fluoronitrobenzene via a halogen exchange (Halex) reaction is a common industrial method.[5] Subsequent reduction of the nitro group to an aniline is a standard transformation, often achieved with high yield using catalytic hydrogenation or metal/acid reduction.[3] The final conversion to the nitrile is accomplished via the Sandmeyer reaction, a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

Protocol:

-

Fluorination: In a suitable reactor, combine 3,4-dichloronitrobenzene with anhydrous potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Heat the mixture (e.g., 140-150 °C) and monitor the reaction by TLC or GC until the starting material is consumed.[5] After cooling, the product, 3-chloro-4-fluoronitrobenzene, is isolated through distillation or crystallization.

-

Reduction: The 3-chloro-4-fluoronitrobenzene is reduced to 3-chloro-4-fluoroaniline. A preferred method is catalytic hydrogenation: dissolve the nitro compound in a solvent like ethanol or ethyl acetate, add a catalyst (e.g., 5-10% Pd/C), and subject the mixture to hydrogen gas in a Parr shaker or similar apparatus until hydrogen uptake ceases.[3] Filter off the catalyst and remove the solvent under reduced pressure.

-

Sandmeyer Reaction:

-

Dissolve the resulting 3-chloro-4-fluoroaniline in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with foaming.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure completion.

-

Extract the product, 3-chloro-4-fluorobenzonitrile, with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography or recrystallization.

-

Validation: The identity and purity of the 3-chloro-4-fluorobenzonitrile intermediate should be confirmed by melting point (reported as 69-71 °C), ¹H NMR, and ¹³C NMR spectroscopy before proceeding.

Step 2: Synthesis of this compound (Pinner Reaction)

Rationale: The Pinner reaction is a classic method for converting nitriles into amidines.[6][7] It proceeds in two distinct stages: first, the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt (the "Pinner salt"), and second, the treatment of this salt with ammonia to form the amidine.[7] The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile to an amide.

Protocol:

-

Pinner Salt Formation:

-

Dissolve the 3-chloro-4-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (excess, e.g., 5-10 equivalents) and an anhydrous solvent like diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution for several hours, ensuring the mixture remains saturated and the temperature is controlled.

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The Pinner salt, ethyl 3-chloro-4-fluorobenzimidate hydrochloride, will typically precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

-

-

Ammonolysis:

-

Suspend the isolated Pinner salt in a cold solution of anhydrous ethanol.

-

Bubble anhydrous ammonia (NH₃) gas through the suspension, or add a saturated solution of ammonia in ethanol, while maintaining a low temperature.

-

Continue the addition until the reaction is complete (monitored by TLC or the disappearance of the solid imidate).

-

The byproduct, ammonium chloride, will precipitate. Filter the reaction mixture to remove it.

-

Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Validation: The final product should be characterized to confirm its identity and purity.

-

Appearance: Off-white solid.

-

Purity: ≥95% by HPLC.

-

Spectroscopic Analysis (Expected):

-

¹H NMR (DMSO-d₆): Expect signals for the aromatic protons (typically in the range of 7.5-8.0 ppm) and broad signals for the -NH₂ and -NH₂⁺ protons of the amidinium group (often downfield, >9.0 ppm).

-

¹³C NMR (DMSO-d₆): Expect signals for the aromatic carbons, with characteristic shifts for the carbons bonded to fluorine and chlorine, and a key signal for the amidinium carbon (-C(NH₂)₂⁺) typically in the range of 160-170 ppm.

-

IR (KBr): Expect characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-Cl and C-F bond vibrations.

-

Mass Spectrometry (ESI+): Expect to see the molecular ion for the free base [C₇H₆ClFN₂ + H]⁺ at m/z ≈ 173.02.

-

Applications in Drug Discovery: A Scaffold for Targeted Inhibitors

The 3-chloro-4-fluoro-benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to the ability of the basic amidine group to form strong salt bridges and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate) in the active sites of enzymes, particularly serine proteases.[1]

Diagram 2: Role of Benzamidine in Serine Protease Inhibition

Caption: Benzamidine forming key interactions in a serine protease active site.

Factor Xa Inhibitors: The Case of Betrixaban

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a major strategy for the prevention and treatment of thrombosis.[8] Many direct FXa inhibitors utilize a benzamidine or a bioisostere to anchor into the S1 specificity pocket of the enzyme, which contains an aspartate residue (Asp189).

This compound is a key precursor for the synthesis of complex FXa inhibitors. While not a direct precursor for the final drug Betrixaban, it is used to synthesize a related key intermediate. The structure of Betrixaban, N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, contains a dimethylated benzamidine group, which is readily prepared from the corresponding benzamidine.[8] The synthetic strategy involves coupling an activated benzoic acid derivative with an aniline, where the benzamidine moiety is a critical component for biological activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair. Inhibiting PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. Many PARP inhibitors are designed to mimic the nicotinamide portion of the NAD⁺ substrate. While benzamides are more common mimics, the benzamidine scaffold can also be utilized to engage with the enzyme's active site. The 3-chloro-4-fluoro substitution pattern provides vectors for further chemical elaboration to optimize potency and selectivity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical R&D. Its utility is defined by the combination of a proven pharmacophore (benzamidine) and strategic halogenation that allows for fine-tuning of molecular properties. The synthetic pathways to this compound are well-established and reliable. By understanding its chemical properties, synthesis, and the rationale behind its use in medicinal chemistry, researchers can effectively employ this scaffold to design and develop novel therapeutics targeting a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(5-Chloropyridin-2-Yl)-2-(4-(N,N-Dimethylcarbamimidoyl)B… [cymitquimica.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine hydrochloride (CAS: 477844-52-3)

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-benzamidine hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. This document delves into its chemical properties, synthesis, analytical methodologies, and its role as a serine protease inhibitor, offering insights into its potential therapeutic applications.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a substituted benzamidine derivative that has garnered interest in medicinal chemistry due to its potential as a precursor for synthesizing targeted therapeutic agents.[1] The benzamidine moiety is a well-established pharmacophore known for its ability to competitively inhibit serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[2][3][4] The presence of chloro and fluoro substituents on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing inhibitors with enhanced potency and selectivity.[1] This guide will explore the fundamental characteristics of this compound and its applications in the realm of drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research.

| Property | Value | Source |

| CAS Number | 477844-52-3 | [5] |

| Molecular Formula | C₇H₇Cl₂FN₂ | [5] |

| Molecular Weight | 209.05 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥96% | [6] |

| Solubility | Soluble in water | [1] |

| Storage | Store at 2-8°C | [6] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically divided into three key stages:

-

Fluorination: Introduction of the fluorine atom.

-

Reduction: Conversion of the nitro group to an amine.

-

Amidation: Formation of the benzamidine moiety.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical representation based on analogous preparations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-Dichloronitrobenzene [7]

-

In a flask equipped with a stirrer and condenser, dissolve 3,4-dichloronitrobenzene in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add an excess of potassium fluoride (KF).

-

Heat the reaction mixture to a high temperature (e.g., 150-180°C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-4-fluoronitrobenzene.

Step 2: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene [8]

-

To a solution of 3-chloro-4-fluoronitrobenzene in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 3-chloro-4-fluoroaniline.

Step 3: Conversion of 3-Chloro-4-fluoroaniline to 3-Chloro-4-fluorobenzonitrile (Sandmeyer Reaction)

-

This standard organic transformation involves the diazotization of the aniline followed by reaction with a cyanide salt.

Step 4: Synthesis of this compound from 3-Chloro-4-fluorobenzonitrile (Pinner Reaction) [9]

-

Bubble dry hydrogen chloride gas through a solution of 3-chloro-4-fluorobenzonitrile in anhydrous ethanol at 0°C to form the Pinner salt (an imino ether hydrochloride).

-

Treat the Pinner salt with a solution of ammonia in ethanol to yield the benzamidine.

-

The hydrochloride salt can be precipitated by the addition of ethereal HCl.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for purity assessment. While a specific method for this compound is not published, a general method can be adapted from protocols for similar halogenated aromatic compounds.[10][11]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. For the related compound 3-chloro-4-fluoroaniline, the mass spectrum shows a characteristic isotopic pattern for the chlorine atom.[14] A similar pattern would be expected for 3-Chloro-4-fluoro-benzamidine.

Expected Fragmentation Pattern:

-

Molecular Ion (M+) : A prominent peak corresponding to the molecular weight.

-

Isotopic Peak (M+2) : A peak at two mass units higher than the molecular ion, with an intensity of approximately one-third of the M+ peak, characteristic of the ³⁷Cl isotope.

-

Key Fragments : Loss of ammonia (NH₃), the amidine group (C(NH)NH₂), and halogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While experimental data for this compound is not publicly available, predicted spectra can be inferred from related structures like 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.[15][16]

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to coupling between the protons and with the fluorine atom.

-

Amidine Protons (NH₂) : Broad singlets in the downfield region (δ 8.5-9.5 ppm), which are exchangeable with D₂O.

Mechanism of Action and Therapeutic Potential

The primary therapeutic interest in this compound lies in its role as a precursor for serine protease inhibitors.[1]

Inhibition of Serine Proteases

Serine proteases, such as trypsin, thrombin, and Factor Xa, are characterized by a highly reactive serine residue in their active site.[3][17] Benzamidine derivatives act as competitive inhibitors by mimicking the natural substrates (arginine and lysine) and binding to the active site, thereby blocking enzymatic activity.[4][18][19]

Signaling Pathways and Therapeutic Applications

Serine proteases are integral to a multitude of signaling pathways, and their dysregulation is implicated in various diseases.[][21]

-

Coagulation Cascade : Thrombin and Factor Xa are key enzymes in the coagulation cascade, and their inhibition is a major strategy for the treatment of thrombosis.[22][23][24] Derivatives of 3-Chloro-4-fluoro-benzamidine could be explored for the development of novel anticoagulants.

-

Inflammation : Proteases released during inflammation can contribute to tissue damage. Inhibiting these proteases is a potential anti-inflammatory strategy.

-

Cancer : Certain serine proteases are involved in tumor growth, invasion, and metastasis.[2] Therefore, inhibitors of these enzymes have potential as anti-cancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage : Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for synthesizing serine protease inhibitors positions it as a compound of interest for researchers targeting diseases related to coagulation, inflammation, and cancer. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of bovine and human thrombins by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 6. This compound | 477844-52-3 [sigmaaldrich.com]

- 7. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Chloro-benzamidine | C7H7ClN2 | CID 204144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-fluoro-benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Chloro-4-fluoro-benzamidine hydrochloride, a pivotal intermediate in modern medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation via the Pinner reaction and its structural elucidation through various spectroscopic and analytical techniques. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific protocol.

Introduction and Significance

This compound is a versatile chemical building block with significant applications in pharmaceutical research and development.[1] Its structure, featuring a benzamidine core substituted with chloro and fluoro groups, imparts unique reactivity and selectivity.[1] These halogen substitutions are critical in modulating the electronic properties and binding affinities of derivative compounds, making it a valuable precursor for synthesizing novel therapeutic agents, particularly inhibitors targeting specific enzymes and receptors in anti-inflammatory and anti-cancer drug discovery programs.[1][2]

The hydrochloride salt form of the amidine enhances its stability and aqueous solubility, facilitating easier handling and formulation in laboratory and preclinical settings.[1][3] This guide provides an in-depth examination of a reliable synthesis pathway and a multi-faceted characterization strategy to validate the identity, structure, and purity of the final compound.

Synthesis via the Pinner Reaction

The most common and reliable method for preparing benzamidine derivatives from their corresponding benzonitriles is the Pinner reaction.[4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an intermediate imino ester salt, known as a Pinner salt.[5][6] This intermediate is then reacted with ammonia to yield the desired amidine.[7]

Principle and Mechanism

The Pinner reaction proceeds in two main stages:

-

Formation of the Pinner Salt: The nitrile nitrogen of the starting material, 3-Chloro-4-fluorobenzonitrile, is protonated by anhydrous hydrogen chloride. This activation increases the electrophilicity of the nitrile carbon, which is then attacked by a nucleophilic alcohol (e.g., ethanol). The resulting intermediate is the ethyl imidate hydrochloride, or Pinner salt.

-

Ammonolysis: The Pinner salt is a reactive intermediate.[4] Subsequent treatment with ammonia displaces the ethoxy group to form the final 3-Chloro-4-fluoro-benzamidine, which is isolated as its stable hydrochloride salt.

Synthesis Workflow```dot

Caption: Complementary analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. A deuterated solvent such as DMSO-d₆ or D₂O is used.

-

¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.5-8.0 ppm). They will exhibit a complex splitting pattern due to ortho-, meta-, and para-couplings with each other, as well as coupling to the fluorine atom. [8] * Amine/Amidinium Protons (4H): The protons on the nitrogen atoms (-NH₂ and =NH₂⁺) will appear as broad singlets at a downfield chemical shift (typically > 9.0 ppm in DMSO-d₆). [3][9]Their chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR: The carbon spectrum reveals the number and type of carbon environments.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.

-

Amidinium Carbon (C=N): The carbon of the C(=NH₂)NH₂ group will appear significantly downfield, typically in the range of 160-170 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to identify the key functional groups present in the molecule. [10]The sample is typically analyzed as a KBr pellet or using an ATR accessory.

-

N-H Stretching: Strong, broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of the N-H bonds in the protonated amidine group.

-

C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=N double bond stretching vibration of the amidinium group. [10]* Aromatic C=C Stretching: Medium to sharp bands will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong, sharp absorption band typically appears in the 1100-1250 cm⁻¹ region.

-

C-Cl Stretching: A medium to strong absorption is expected in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a peak corresponding to the cationic part of the molecule [M]+, which is the 3-Chloro-4-fluoro-benzamidine free base (C₇H₆ClFN₂). The expected m/z would be ~172.02.

-

Isotopic Pattern: A critical diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the spectrum will display two peaks for any chlorine-containing fragment: one for the ion with ³⁵Cl and a smaller one (at m/z + 2) for the ion with ³⁷Cl. [11]The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. [12][13]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. [10]For the hydrochloride salt, analysis for chlorine content can also be performed. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₇Cl₂FN₂, confirming the compound's empirical formula and high purity. [14]

Comprehensive Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂FN₂ | [15] |

| Molecular Weight | 209.05 g/mol | [15] |

| Appearance | White to off-white crystalline solid | N/A |

| CAS Number | 477844-52-3 | [15] |

Table 1: Physicochemical Properties of this compound.

| Technique | Characteristic Feature | Expected Range / Value |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.0 ppm |

| Amidinium (NH) Protons | δ > 9.0 ppm (broad) | |

| FTIR | N-H Stretch | 3100 - 3400 cm⁻¹ |

| C=N Stretch | 1650 - 1680 cm⁻¹ | |

| C-F Stretch | 1100 - 1250 cm⁻¹ | |

| Mass Spec (ESI+) | [M]⁺ Peak (Free Base) | m/z ≈ 172.02 |

| Isotopic Peak Ratio | [M]⁺ : [M+2]⁺ ≈ 3:1 | |

| Elemental Analysis | %C, %H, %N, %Cl | Matches theoretical values for C₇H₇Cl₂FN₂ |

Table 2: Summary of Expected Spectroscopic and Analytical Data.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times to avoid skin and eye contact. [15]Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound via the Pinner reaction, starting from 3-Chloro-4-fluorobenzonitrile. The rationale behind key experimental parameters, such as anhydrous conditions and low temperatures, has been explained to ensure successful and high-yield synthesis. Furthermore, a comprehensive analytical workflow employing NMR, FTIR, Mass Spectrometry, and Elemental Analysis has been described. This multi-technique approach provides a self-validating system to confirm the chemical identity, structure, and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. Impurity analysis in chloride salts using various analytical techniques [morressier.com]

- 15. 477844-52-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

The Strategic Application of 3-Chloro-4-fluoro-benzamidine Hydrochloride in Contemporary Drug Discovery: A Technical Guide

This guide provides an in-depth technical analysis of 3-Chloro-4-fluoro-benzamidine hydrochloride, a versatile chemical scaffold with significant applications in modern drug discovery. We will delve into its chemical attributes, strategic importance in medicinal chemistry, and its role as a key building block in the synthesis of targeted therapeutics, particularly enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction: The Chemical and Strategic Significance of this compound

This compound is an aromatic amidine derivative characterized by a benzene ring substituted with a chloro and a fluoro group at the 3 and 4 positions, respectively. The hydrochloride salt form enhances its solubility, making it more amenable for use in various laboratory settings.[1] The strategic placement of the halogen atoms and the reactive benzamidine moiety makes this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

The chloro and fluoro substituents are of particular importance in medicinal chemistry. Halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of chlorine and fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates.

Core Applications in Medicinal Chemistry: A Building Block for Targeted Therapeutics

This compound serves as a crucial starting material or intermediate in the synthesis of complex organic molecules designed to interact with specific biological targets. Its utility is particularly pronounced in the development of enzyme inhibitors, with potential applications in oncology, inflammation, and infectious diseases.[1]

A Scaffold for Serine Protease Inhibitors

Benzamidine itself is a well-established reversible competitive inhibitor of trypsin and other trypsin-like serine proteases. The amidine group mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind to the active site and block its function. Consequently, derivatives of benzamidine are extensively explored for the development of inhibitors for various serine proteases involved in physiological and pathological processes.

A study on the inhibition of four human serine proteases (trypsin, thrombin, plasmin, and C1s) by a series of substituted benzamidines revealed key structure-activity relationships (SAR). The inhibitory activity was found to be influenced by the electronic and hydrophobic properties of the substituents on the benzene ring.[2][3] Specifically, the binding of benzamidines to plasmin and C1s was affected by both electron-donating properties and hydrophobicity of the substituent.[2][3] The interaction with thrombin was primarily influenced by the hydrophobicity of the substituent.[2][3]

The 3-chloro and 4-fluoro substituents on the benzamidine core of the title compound are therefore not merely passive additions. The electronegativity and size of these halogens can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced and more selective inhibition of target proteases.

Synthetic Pathways and Methodologies

The primary utility of this compound lies in its role as a reactive intermediate. The benzamidine group can participate in various chemical transformations to build more complex molecular architectures. A common strategy involves the reaction of the amidine with other functional groups to form heterocyclic systems, which are prevalent in many drug molecules.

Below is a generalized experimental workflow illustrating how a substituted benzamidine derivative could be synthesized and utilized.

Experimental Workflow: Synthesis of a Hypothetical Benzamidine-based Inhibitor

Caption: Generalized workflow for the synthesis of a benzamidine-based inhibitor.

Detailed Protocol: General Synthesis of a Substituted Benzamidine Derivative

The following protocol is a representative example of how a substituted benzamidine can be synthesized from a corresponding benzonitrile.

Step 1: Synthesis of Benzamidoxime

-

Dissolve the substituted benzonitrile raw material and hydroxylamine hydrochloride in a suitable solvent.

-

The reaction is carried out to form the corresponding benzamidoxime.

Step 2: Reduction to Benzamidine

-

The benzamidoxime intermediate is then subjected to a hydrogenation reduction.

-

This is typically performed under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C).

-

The reduction yields the desired substituted benzamidine.

Step 3: Coupling to Form the Final Product

-

The synthesized benzamidine can then be coupled with a suitable partner, such as a carboxylic acid, to form the final inhibitor molecule.

-

This is often achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

Step 4: Purification

-

The crude product is purified using techniques such as column chromatography or recrystallization to yield the final compound of high purity.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory constants (Ki) for a series of benzamidine derivatives against two key serine proteases, trypsin and thrombin. This data highlights the impact of various substituents on the benzamidine core, providing valuable insights for the rational design of new inhibitors.

| Compound ID | Structure | Trypsin Ki (μM) | Thrombin Ki (μM) |

| 1 | Benzamidine | 18.0 | 660 |

| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |

| 3 | 4-Chlorobenzamidine | 35.0 | 250 |

| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 |

| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 |

| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 |

| 7 | 4-Amidinophenylpyruvic acid | 0.3 | 2.5 |

Data adapted from a 3D-QSAR study on benzamidine analogs.[4]

The data clearly demonstrates that substitutions on the benzamidine ring can dramatically alter inhibitory potency and selectivity. For example, the addition of an amino group at the 4-position (Compound 2) significantly increases the affinity for both trypsin and thrombin compared to the parent benzamidine (Compound 1). Further extension of the molecule to occupy additional binding pockets of the proteases, as seen in compounds 4, 5, and 6, leads to a substantial increase in inhibitory activity.[4]

Conclusion

This compound is a strategically important building block in drug discovery, offering a unique combination of features for the synthesis of novel therapeutic agents. Its halogenated phenyl ring provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, while the benzamidine moiety serves as a potent pharmacophore for targeting enzymes, particularly serine proteases. The insights into the structure-activity relationships of substituted benzamidines further underscore the potential of this compound in the rational design of potent and selective enzyme inhibitors. As the demand for targeted therapies continues to grow, versatile and well-characterized intermediates like this compound will remain indispensable tools for medicinal chemists.

References

- 1. US7727982B2 - Benzamides and related inhibitors of factor Xa - Google Patents [patents.google.com]

- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 3. AU2005267950A1 - Novel benzamidine derivatives, process for the preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 4. CA2637336A1 - Novel benzamidine derivatives, process for the preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride in Pharmaceutical Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Chloro-4-fluoro-benzamidine hydrochloride. This pivotal pharmaceutical intermediate, distinguished by its unique halogen substitution pattern, offers enhanced reactivity and selectivity, making it a valuable building block in the construction of complex therapeutic agents. This document provides not only theoretical insights but also actionable, field-proven protocols to empower innovation in medicinal chemistry.

Introduction: The Significance of Halogenated Benzamidines in Drug Discovery

The incorporation of halogen atoms, particularly fluorine and chlorine, into pharmacologically active molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The benzamidine moiety, a potent pharmacophore, is a common feature in various enzyme inhibitors, particularly serine protease inhibitors. The compound this compound combines these features, presenting a versatile scaffold for the synthesis of novel therapeutics. Its hydrochloride salt form enhances solubility in aqueous media, facilitating its use in various reaction conditions.[1]

This guide will delve into the practical aspects of utilizing this intermediate, from its synthesis and purification to its analytical characterization and application in the synthesis of targeted therapies.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 915299-63-3 | [2] |

| Molecular Formula | C₇H₇Cl₂FN₂ | [3] |

| Molecular Weight | 209.05 g/mol | [4] |

| Appearance | Off-white to white crystalline powder | [4] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. | [5] |

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]

Synthesis of this compound

The most direct and widely employed method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt), followed by aminolysis.

Synthetic Pathway Overview

The synthesis of this compound commences with the commercially available 3-chloro-4-fluorobenzonitrile. The nitrile is converted to the corresponding ethyl imidate hydrochloride via the Pinner reaction, which is then treated with ammonia to yield the target benzamidine hydrochloride.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)

This protocol is based on the principles of the Pinner reaction and is optimized for this specific substrate.

Materials:

-

3-chloro-4-fluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Reaction flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chloro-4-fluorobenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The flow of HCl should be controlled to prevent excessive temperature increase.

-

Continue the HCl addition until the solution is saturated and a precipitate begins to form.

-

Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

The resulting crystalline precipitate of the Pinner salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is sensitive to moisture, which can hydrolyze the intermediate imidate to an ester. Therefore, all reagents and equipment must be scrupulously dry.

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the HCl dissolution and to favor the formation of the thermodynamically less stable imidate salt.

-

Excess HCl: A saturated solution of HCl in ethanol is necessary to drive the reaction to completion by protonating the nitrile nitrogen, thereby activating it for nucleophilic attack by ethanol.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 3-chloro-4-fluorobenzimidate hydrochloride (from Step 1)

-

Anhydrous Ethanol saturated with Ammonia

-

Anhydrous Diethyl Ether

Procedure:

-

Suspend the freshly prepared Pinner salt (1 equivalent) in anhydrous ethanol saturated with ammonia at 0 °C.

-

Stir the suspension at room temperature for 12-24 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture will contain the desired product and ammonium chloride as a byproduct.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification

Purification of the final product is crucial to ensure its suitability for pharmaceutical applications. Recrystallization is the most common method for purifying solid organic compounds.

Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at reflux for a short period.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts of the amine protons can be broad and may vary with concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic C-F coupling constant.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Chloro-4-fluoro-benzamidine, the mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine and amidine groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the imine group (around 1650 cm⁻¹), and C-Cl and C-F bond vibrations.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for determining the purity of non-volatile compounds like this compound.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the analysis of volatile impurities or after derivatization of the benzamidine.

Application as a Pharmaceutical Intermediate: Synthesis of Tivozanib

This compound is a key intermediate in the synthesis of various targeted therapies. A prominent example is its potential role in the synthesis of Tivozanib , a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[9][10]

While the exact proprietary synthesis routes may vary, a plausible synthetic disconnection approach suggests that the urea linkage in Tivozanib can be formed from a precursor derived from 3-chloro-4-fluoroaniline, which in turn can be synthesized from this compound via hydrolysis or related transformations. More directly, the benzamidine itself can be a precursor to other functional groups required for the final drug assembly.

The synthesis of Tivozanib involves multiple steps, including the formation of a quinoline core and its subsequent coupling with a substituted phenylurea moiety.[5][11] The 3-chloro-4-fluorophenyl group is a critical component of the final drug structure, and this compound serves as a readily available and reactive starting material for introducing this essential fragment.

Caption: Conceptual role of this compound in the synthesis of Tivozanib.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its unique combination of a reactive benzamidine functional group with the modulating effects of chloro and fluoro substituents makes it an invaluable intermediate for the synthesis of complex and highly targeted therapeutic agents. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, underpinned by detailed, practical protocols. By leveraging the insights and methodologies presented herein, researchers and drug development professionals can effectively harness the potential of this versatile building block to accelerate the discovery and development of next-generation medicines.

References

- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 2. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rpicorp.com [rpicorp.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 11. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride for Research Applications

This guide provides an in-depth technical overview of 3-Chloro-4-fluoro-benzamidine hydrochloride (CAS No. 477844-52-3), a critical starting material for researchers in drug discovery and medicinal chemistry. We will delve into sourcing this reagent, assessing its quality, proper handling and storage, and its primary applications, with a focus on providing practical, field-proven insights for scientists and drug development professionals.

Introduction: The Strategic Importance of a Halogenated Benzamidine

This compound is a substituted aromatic amidine that serves as a key building block in organic synthesis.[1] Its structure, featuring a reactive amidine group flanked by chloro and fluoro substituents on the benzene ring, makes it a valuable precursor for creating complex molecules with potential therapeutic activities.[1] The hydrochloride salt form enhances the compound's solubility and stability, simplifying its use in various laboratory settings.[1]

The primary utility of this compound lies in its role as a foundational scaffold for developing enzyme inhibitors, particularly for serine proteases.[1][2] The benzamidine moiety itself is a well-established pharmacophore that can reversibly bind to the active site of trypsin-like serine proteases. The specific halogenation pattern (3-chloro, 4-fluoro) allows for fine-tuning of the molecule's electronic properties and binding interactions, enabling the development of more potent and selective inhibitors for specific enzyme targets.[1]

Sourcing and Procurement of Research-Grade Material

Acquiring high-quality this compound is the first critical step for reproducible and reliable research outcomes. Several reputable chemical suppliers offer this compound for research and development purposes.

When selecting a supplier, it is imperative to look beyond price and consider the comprehensiveness of their documentation, including the availability of a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity (Typical) | Notes |

| Sigma-Aldrich | 477844-52-3 | ≥95% (HPLC) | Often sold under their J & W Pharmlab brand. |

| Chem-Impex | 477844-52-3 | ≥95% (HPLC) | Provides basic physical and chemical properties.[1] |

| BIOFOUNT | 477844-52-3 | Not specified | Offers downloads for NMR, HPLC, and MSDS.[3] |

| ChemicalBook | 477844-52-3 | Not specified | Aggregates data and lists multiple suppliers.[4] |

| Hunan Hualong Chemical | 477844-52-3 | Not specified | A potential manufacturing source.[5] |

This table is not exhaustive and is intended as a starting point for supplier evaluation.

Quality Control and Analytical Verification

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the quality of starting materials. While suppliers provide a Certificate of Analysis, it is best practice to perform in-house QC on new batches of critical reagents.

Understanding the Synthesis and Potential Impurities

The synthesis of benzamidines often starts from the corresponding benzonitrile.[6] For 3-Chloro-4-fluoro-benzamidine, the likely precursor is 3-chloro-4-fluorobenzonitrile. A common synthetic route involves the conversion of the nitrile to an imido ether hydrochloride, followed by reaction with ammonia.[6]

Caption: Generalized Pinner reaction for benzamidine synthesis.

Potential impurities may arise from this process, including:

-

Unreacted 3-chloro-4-fluorobenzonitrile: The starting material may not be fully consumed.

-

Hydrolysis products: The amidine can hydrolyze back to the corresponding benzoic acid, especially if exposed to moisture over time.

-

Positional isomers: Impurities from the synthesis of the starting benzonitrile could carry through.

Recommended Analytical Methods

A multi-pronged approach to quality control is recommended to ensure both identity and purity.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.[1]

-

Protocol: HPLC Purity Assessment

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 0.1 mg/mL with the initial mobile phase composition.

-

Acceptance Criteria: Purity should be ≥95%. Pay close attention to any early eluting peaks that could indicate hydrolysis or late eluting peaks that may be unreacted starting material.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for confirming the structure and identifying organic impurities.

-

Protocol: ¹H NMR for Structural Verification

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to the compound's salt form.

-

Expected Signals: While a specific spectrum for this exact compound is not widely published, one would expect to see characteristic aromatic proton signals in the 7-8 ppm range, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The -NH₂ protons of the amidine hydrochloride are expected to be broad and may appear downfield (around 9-10 ppm). The solvent peak for DMSO-d₆ appears around 2.50 ppm.[8]

-

Analysis: Compare the obtained spectrum with the expected structure. The absence of significant unassigned peaks is crucial. Look for a sharp singlet around 8-9 ppm which could indicate the nitrile proton of the starting material.

-

Mass Spectrometry (MS) provides confirmation of the molecular weight.

-

Technique: Electrospray ionization (ESI) in positive mode is suitable for this compound.

-

Expected Mass: The expected monoisotopic mass for the free base (C₇H₆ClFN₂) is approximately 174.02 Da. In the mass spectrometer, you would expect to see the [M+H]⁺ ion at approximately 175.03 m/z.

Handling, Storage, and Solution Preparation

Proper handling and storage are critical to maintain the integrity of this compound.

Safety Precautions

As with any halogenated organic compound, appropriate personal protective equipment (PPE) should be worn at all times.[9]

-

Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation.[9]

-

Personal Protective Equipment: Wear safety glasses, a lab coat, and nitrile gloves.[3]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water.[3]

Storage Conditions

Suppliers recommend storing the compound at 0-8 °C .[1] It should be kept in a tightly sealed container in a dry place to prevent hydrolysis.

Preparation of Stock Solutions

Quantitative solubility data is not widely available, so it is recommended to perform a solubility test for your specific application. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for biological screening.

-

Protocol: Preparation of a 10 mM DMSO Stock Solution

-

Calculation: The molecular weight of the hydrochloride salt is 209.05 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

10 mmol/L * 1 L/1000 mL * 209.05 g/mol * 1000 mg/g = 2.09 mg

-

-

Procedure: a. Weigh out approximately 2.1 mg of this compound into a sterile microcentrifuge tube or vial. b. Add 1.0 mL of anhydrous, research-grade DMSO. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be required. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.

-

Application in Research: A Precursor for Serine Protease Inhibitors

The primary application of this compound is as a starting material in the synthesis of serine protease inhibitors.[1][2] Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets for conditions ranging from thrombosis to cancer.[10][11]

Caption: Workflow from starting material to lead compound.

Researchers can use this building block in combinatorial chemistry or fragment-based drug design to create libraries of novel inhibitors.[10] The amidine group acts as a "warhead" that docks into the S1 pocket of trypsin-like serine proteases, while the substituted phenyl ring can be further modified to achieve specificity and improve pharmacokinetic properties.

Waste Disposal

As a halogenated organic compound, waste containing this compound must be disposed of as hazardous chemical waste.[12]

-

Segregation: Collect waste containing this compound in a designated, labeled container for halogenated organic waste . Do not mix with non-halogenated waste streams to avoid increased disposal costs.[13][14]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents.[12]

-

Disposal: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this material down the drain.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 477844-52-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 477844-52-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. eubopen.org [eubopen.org]

- 8. researchgate.net [researchgate.net]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. med.stanford.edu [med.stanford.edu]

- 12. campusoperations.temple.edu [campusoperations.temple.edu]

- 13. bucknell.edu [bucknell.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

Methodological & Application

Application Notes and Protocols: Leveraging 3-Chloro-4-fluoro-benzamidine hydrochloride for the Synthesis of Novel Pyrimidine-Based Anti-Cancer Agents

Introduction: The Strategic Role of Substituted Benzamidines in Kinase Inhibitor Scaffolding

In the landscape of modern oncology, the development of targeted therapies, particularly kinase inhibitors, has revolutionized treatment paradigms. A significant portion of these inhibitors are heterocyclic compounds, with the pyrimidine scaffold being a cornerstone of numerous FDA-approved drugs, including Palbociclib and Ribociclib.[1][2] The synthesis of these complex molecules hinges on the availability of versatile and reactive starting materials. 3-Chloro-4-fluoro-benzamidine hydrochloride is one such pivotal building block.[3]

The strategic placement of the chloro and fluoro substituents on the phenyl ring provides a unique electronic signature that can enhance binding affinities to target proteins and improve metabolic stability, both desirable characteristics in drug candidates. The benzamidine functional group, a potent nucleophile, is primed for cyclocondensation reactions, offering a direct and efficient route to constructing the core pyrimidine ring structure common to many kinase inhibitors.[4]

This technical guide provides a detailed protocol for the synthesis of a 2-(3-chloro-4-fluorophenyl)-pyrimidine derivative, a key intermediate for the development of novel anti-cancer compounds. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and contextualize the application of this intermediate within the broader framework of kinase inhibitor drug discovery.

Core Synthesis: From Benzamidine to a Pyrimidine Scaffold

The cornerstone of this synthetic approach is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. This reaction provides a robust and versatile method for the formation of the pyrimidine ring. For this protocol, we will utilize ethyl acetoacetate as the 1,3-dicarbonyl partner, which will yield a 4-hydroxy-6-methyl-2-(3-chloro-4-fluorophenyl)pyrimidine. The hydroxyl group can be subsequently converted to a chlorine atom, providing a handle for further functionalization, such as the introduction of various amine side chains, a common feature in many kinase inhibitors.[5]

Reaction Causality and Experimental Choices

-

Base Selection: The reaction is typically carried out in the presence of a base, such as sodium ethoxide. The hydrochloride salt of the benzamidine must be neutralized to the free base form to act as an effective nucleophile. Sodium ethoxide in ethanol is a convenient choice as it is a strong, non-nucleophilic base (in the context of reacting with the dicarbonyl) and the solvent is the conjugate acid, simplifying the reaction medium.

-

Solvent: Anhydrous ethanol is the solvent of choice. It readily dissolves the reactants and the sodium ethoxide base. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclocondensation to proceed to completion in a timely manner.

-

Workup and Purification: The reaction is quenched with water to precipitate the product and dissolve any inorganic salts. The crude product is then collected by filtration. Recrystallization is an effective method for purifying the final product, yielding a high-purity solid.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the preparation of the pyrimidine intermediate.

Detailed Experimental Protocol

Synthesis of 4-Hydroxy-6-methyl-2-(3-chloro-4-fluorophenyl)pyrimidine

| Parameter | Value |

| Reactants | This compound, Ethyl acetoacetate, Sodium |

| Solvent | Anhydrous Ethanol |

| Base | Sodium Ethoxide (generated in situ) |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

| Purity (Post-Recrystallization) | >98% |

Materials:

-

This compound (1 equivalent)

-

Ethyl acetoacetate (1.1 equivalents)

-

Sodium metal (1.2 equivalents)

-

Anhydrous Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (cut into small pieces) to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.

-

Addition of Benzamidine: To the freshly prepared sodium ethoxide solution, add this compound in portions. Stir the mixture for 15-20 minutes at room temperature to ensure complete neutralization to the free base.

-

Addition of Dicarbonyl Compound: Slowly add ethyl acetoacetate to the reaction mixture via a dropping funnel.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate will form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 4-hydroxy-6-methyl-2-(3-chloro-4-fluorophenyl)pyrimidine as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Mechanism of Action and Further Applications in Cancer Drug Discovery

The synthesized pyrimidine derivative serves as a versatile scaffold for the development of potent kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket of the enzyme. The 2-aminopyrimidine core is a common feature in these inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain.

Target Signaling Pathway: Cyclin-Dependent Kinases (CDKs) and the Cell Cycle

A prominent class of kinases implicated in cancer are the Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[2] These kinases, when activated by their cyclin partners (Cyclin D), phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1 to S phase transition of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 2. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Use of 3-Chloro-4-fluoro-benzamidine Hydrochloride in the Synthesis of Novel Quinazolinone Scaffolds

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. This application note provides a detailed guide for the synthesis of novel 2-(3-chloro-4-fluorophenyl)-substituted quinazolinones, utilizing 3-chloro-4-fluoro-benzamidine hydrochloride as a key synthetic precursor. We present two robust synthetic protocols: a classic condensation with anthranilic acids and a modern oxidative cyclization with isatins. This guide is designed for researchers in drug discovery and process development, offering detailed experimental procedures, mechanistic insights, and the scientific rationale behind the chosen synthetic strategies. The incorporation of the 3-chloro-4-fluorophenyl moiety is of particular interest, as halogen substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction: The Quinazolinone Scaffold and the Role of Halogenated Precursors

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their inherent structural features allow for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of halogen atoms, particularly fluorine and chlorine, into drug molecules is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The 3-chloro-4-fluorophenyl motif, in particular, has been incorporated into a number of biologically active molecules. This compound serves as a highly valuable and versatile building block for introducing this specific moiety onto a heterocyclic core. Its amidine functionality provides a reactive handle for cyclization reactions, leading to the efficient construction of the quinazolinone scaffold.

This application note will detail two primary synthetic pathways for the synthesis of novel quinazolinones from this compound, providing researchers with practical and adaptable protocols for their own drug discovery programs.

Proposed Synthetic Pathways

Two effective methods for the synthesis of 2-(3-chloro-4-fluorophenyl)-quinazolin-4(3H)-ones are presented. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the final quinazolinone product.